Isobutyrylproline
Description
The academic importance of Isobutyrylproline is predominantly linked to its status as a known impurity and metabolite in pharmaceutical manufacturing. This context drives the necessity for its precise chemical characterization and detection.
Within the vast field of amino acid chemistry, this compound is classified as an N-acyl amino acid derivative. The modification of the secondary amine on the proline ring with an isobutyryl group alters its chemical properties, including polarity and steric bulk. Its most notable academic and industrial significance comes from its identification as "Captopril Impurity E". medchemexpress.comsigmaaldrich.com Captopril is a widely used angiotensin-converting enzyme (ACE) inhibitor for treating hypertension. medchemexpress.com The presence of impurities in active pharmaceutical ingredients (APIs) is a critical concern for safety and efficacy, making the study, synthesis, and characterization of compounds like this compound essential for quality control and regulatory compliance in the pharmaceutical industry.
Table 1: Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₁₅NO₃ |
| Molecular Weight | 185.22 g/mol |
| Parent Amino Acid | L-Proline |
| Modifying Group | Isobutyryl |
| Common Identification | Captopril Impurity E medchemexpress.comsigmaaldrich.com |
The research landscape for compounds structurally related to this compound is dynamic and expansive, focusing on leveraging the unique properties of the pyrrolidine (B122466) ring and modified amino acids for various applications.
Pyrrolidine-Based Compounds: The pyrrolidine scaffold, a five-membered nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry and organic synthesis. L-proline itself is a renowned organocatalyst, capable of inducing chirality in chemical reactions. mdpi.com This has spurred extensive research into proline derivatives for asymmetric synthesis, a field with profound implications for drug development. The trajectory for these compounds involves designing novel catalysts with enhanced efficiency and selectivity for creating complex chiral molecules.
Amino Acid Derivatives: The broader category of amino acid derivatives is a major focus of therapeutic research. Scientists actively modify amino acids to enhance their biological activity or bioavailability. For instance, research into N-isobutyryl-L-cysteine, a compound structurally similar to this compound, has revealed significant antioxidant and anti-HIV properties. nih.gov This line of inquiry, which involves acylating amino acids to create novel bioactive molecules, represents a key research trajectory aimed at developing new therapeutic agents. This contrasts with the current, more limited focus on this compound as primarily a pharmaceutical impurity.
Despite its importance in pharmaceutical analysis, there is a notable lack of research into the intrinsic properties and potential applications of this compound itself. This represents a significant research gap.
The current body of literature focuses almost exclusively on its role as an impurity. There is little to no published data on its potential biological activities, its utility in synthesis, or its unique physicochemical properties. This opens up several avenues for future investigation:
Pharmacological and Toxicological Profiling: A primary research direction would be to conduct a thorough investigation of this compound's own pharmacological and toxicological profile. As an impurity in a common drug, understanding its effects is crucial. Screening for bioactivity, such as enzyme inhibition or receptor binding, could uncover novel therapeutic potential, similar to findings for related N-acyl amino acids. nih.gov
Application in Synthesis: Given its proline backbone, this compound could be explored as a potential organocatalyst. mdpi.com Research could investigate whether the N-isobutyryl group confers any advantages in terms of solubility, stability, or catalytic activity compared to unmodified proline or other derivatives.
Peptide Chemistry: The incorporation of modified amino acids into peptides is a common strategy to enhance their conformational stability or biological activity. nih.gov Future studies could explore the synthesis of peptides containing this compound to determine how this specific modification influences peptide structure and function.
Metabolic Studies: A deeper understanding of how this compound is formed and metabolized in vivo would be highly valuable, particularly in the context of Captopril administration.
Table 2: Future Research Directions for this compound
| Research Area | Objective | Rationale |
| Pharmacology | Screen for intrinsic biological activities (e.g., enzyme inhibition, antioxidant). | To determine if the compound has therapeutic potential beyond its status as an impurity, similar to related N-acyl amino acids. nih.gov |
| Toxicology | Assess the detailed toxicological profile. | Essential for a known impurity of a widely prescribed medication to ensure patient safety. |
| Organic Synthesis | Evaluate its potential as an organocatalyst in asymmetric reactions. | The proline scaffold is a proven catalyst; the isobutyryl group may offer unique properties. mdpi.com |
| Peptide Chemistry | Synthesize and study peptides incorporating this compound. | To understand its effect on peptide structure, stability, and function. nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-1-(2-methylpropanoyl)pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c1-6(2)8(11)10-5-3-4-7(10)9(12)13/h6-7H,3-5H2,1-2H3,(H,12,13)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKQUFVTUGGLNNO-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCCC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)N1CCC[C@H]1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10178067 | |
| Record name | Isobutyrylproline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10178067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23500-15-4 | |
| Record name | Isobutyrylproline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023500154 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isobutyrylproline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10178067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ISOBUTYRYLPROLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27JC6R80S1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Chemical Transformations Involving Isobutyrylproline
Established Synthetic Routes for Isobutyrylproline and Analogues
Multi-Step Synthesis Pathways
The synthesis of this compound and its analogues can be achieved through various multi-step pathways. One common approach involves the acylation of the proline ring. This method is often utilized in the preparation of various derivatives, including those with therapeutic potential. For instance, the synthesis of aplidine, an anti-cancer agent, and its derivatives may involve this compound as a component. google.com
Another synthetic strategy involves the modification of existing pyrrolidine (B122466) structures. For example, a process for preparing pyrrolizine derivatives has been documented. google.com The synthesis of optically active proline, an important substance in the pharmaceutical and food industries, can be achieved through the resolution of acylproline, which can then be hydrolyzed. nasa.gov The undesired optically active acylproline can be racemized and reused in the resolution step, making the process more efficient. nasa.gov
The synthesis of tryptophan analogues, which are valuable building blocks in medicinal chemistry, can be achieved biocatalytically using enzymes like TrpB. nih.gov This method allows for the direct formation of tryptophan analogues from serine and the corresponding indole (B1671886) analogue, often with high chemo- and stereoselectivity. nih.gov
Reaction Conditions and Yield Optimization Studies
Optimizing reaction conditions is critical for maximizing the yield and purity of this compound and its derivatives. whiterose.ac.uknumberanalytics.com Key variables that are often optimized include temperature, solvent, catalyst loading, and reaction time. whiterose.ac.uknumberanalytics.com Techniques like Design of Experiments (DoE) and high-throughput screening (HTS) are employed to systematically investigate the effects of these variables on the reaction outcome. whiterose.ac.uknumberanalytics.com
Recent advancements have seen the application of machine learning and Bayesian optimization to accelerate the optimization of chemical reactions. nih.govrsc.org These data-driven approaches can predict optimal reaction conditions, leading to higher yields in fewer experimental iterations. For example, a multitask Bayesian optimization (MTBO) algorithm was successfully used to determine the optimal conditions for several C-H activation reactions, demonstrating an efficient strategy with potential cost reductions. nih.gov In one case, the optimal conditions were found in 11 experiments to be acetonitrile (B52724) as the solvent, JohnPhos as the ligand, a residence time of 28 minutes, a reactor temperature of 127 °C, and 5 mol % catalyst, resulting in a product yield of 84.9%. nih.gov
The choice of catalyst and ligand is also a crucial factor. For instance, in Suzuki-Miyaura cross-coupling reactions, a deep learning model was used to explore optimal reaction conditions, demonstrating the ability to generalize and optimize reactions for new reactants. researchgate.net
Synthesis of this compound Derivatives
Derivatization Strategies at the Carboxylic Acid Moiety
The carboxylic acid group of this compound is a common site for derivatization to modify the compound's properties. Esterification is a frequently used method, converting the carboxylic acid to various esters (e.g., methyl, ethyl) to enhance properties like volatility for gas chromatography (GC) analysis. colostate.edu This typically requires an excess of dry alcohol and an acid catalyst. colostate.edu
Another strategy is amidation, where the carboxylic acid is converted to an amide. This can be achieved by first converting the acid to a more reactive species like an acyl chloride, followed by reaction with an amine. libretexts.org
For liquid chromatography-mass spectrometry (LC-MS) analysis, derivatization is often employed to improve chromatographic behavior and detection sensitivity. diva-portal.org Reagents like 3-nitrophenylhydrazine (B1228671) (3-NPH) can be used to convert carboxylic acids to their corresponding hydrazones, which can be readily analyzed. diva-portal.org
Modifications of the Pyrrolidine Ring System
The pyrrolidine ring of this compound offers another avenue for structural modification. The conformation of the pyrrolidine ring can be influenced by alkylation or acylation of the nitrogen atom. beilstein-journals.org This allows for the tuning of the ring's puckering over a wide range of conformations. beilstein-journals.org
Synthesis of pyrrolidine derivatives can also be achieved through ring contraction of pyridines. nih.gov A photo-promoted ring contraction of pyridines with silylborane can produce pyrrolidine derivatives with a 2-azabicyclo[3.1.0]hex-3-ene skeleton. nih.gov Furthermore, the metabolism of certain compounds containing an aminopyrrolidine ring can lead to the formation of an aminopiperidine ring through a novel biotransformation process involving hydroxylation and ring opening. nih.gov
Studies on dipeptides containing 2-methyl-allo-hydroxyproline have shown that C-2 methylation can cause the prolyl amide bond to exist exclusively in the trans geometry. rsc.org
Acyl Group Transformations
The isobutyryl group itself can undergo transformations. Acyl group migration is a known phenomenon in acylated compounds containing free hydroxyl groups. csic.es This migration typically occurs between adjacent hydroxyl groups and is influenced by the anomeric configuration and the relative configurations of other hydroxyl groups. csic.es
Nucleophilic acyl substitution is a fundamental reaction of carboxylic acid derivatives, including amides like this compound. libretexts.org The reactivity of acyl derivatives towards nucleophiles generally follows the order: acyl halides > anhydrides > esters ≈ acids > amides. libretexts.org These reactions typically proceed through a tetrahedral intermediate formed by the addition of a nucleophile to the carbonyl carbon, followed by the elimination of a leaving group. libretexts.orgwikipedia.org The reaction can be catalyzed by either acid or base. wikipedia.org
Stereoselective Synthesis of this compound Enantiomers and Diastereomers
The stereoselective synthesis of this compound is centered on creating specific stereoisomers, which is critical given that the biological activity of chiral molecules is often dependent on their three-dimensional structure. google.com The primary methods for achieving this involve starting with an enantiomerically pure precursor or resolving a racemic mixture.
A common and direct approach to synthesizing an enantiomerically pure form of this compound, such as N-isobutyryl-L-proline, is to start with the corresponding pure enantiomer of proline. sigmaaldrich.com L-proline, which is readily available from natural sources, can be acylated using isobutyryl chloride or isobutyric anhydride. mdpi.com This reaction, typically a nucleophilic acyl substitution, preserves the stereochemistry of the proline alpha-carbon, leading to the desired N-isobutyryl-L-proline enantiomer. The Schotten-Baumann reaction conditions, which involve an acyl chloride in the presence of a base in a biphasic system, are often employed for the acylation of amino acids. uni-duesseldorf.de
Alternatively, if a racemic mixture of this compound is synthesized, resolution is required to separate the enantiomers. wipo.int This process involves converting the enantiomers into a pair of diastereomers by reacting them with a chiral resolving agent. researchgate.netfrontiersin.org Since diastereomers have different physical properties, they can be separated by methods like fractional crystallization. researchgate.net For this compound, which is an acid, a chiral base such as brucine, strychnine, or an enantiomerically pure amine can be used as the resolving agent. wipo.int After separation, the individual diastereomers are treated to remove the chiral auxiliary, yielding the pure enantiomers of this compound. researchgate.net
The synthesis of diastereomers of this compound would typically involve using a proline derivative that already contains at least one other chiral center. When this substituted proline is acylated with an isobutyryl group, a new pair of diastereomers is formed. The control of the stereochemical outcome in such reactions often depends on the steric hindrance and electronic properties of the existing chiral center and the reaction conditions. princeton.edu
Key Strategies for Stereoselective Synthesis:
| Strategy | Description | Application to this compound |
| Chiral Pool Synthesis | Utilizes readily available, enantiomerically pure starting materials. google.com | Acylation of L-proline or D-proline with an isobutyryl source to yield N-isobutyryl-L-proline or N-isobutyryl-D-proline, respectively. sigmaaldrich.com |
| Chiral Resolution | Separation of a racemic mixture into its constituent enantiomers. wipo.intfrontiersin.org | A racemic mixture of this compound is reacted with a chiral base to form diastereomeric salts, which are then separated by crystallization. researchgate.net |
| Chiral Auxiliaries | A chiral group is temporarily incorporated to direct the stereochemical outcome of a reaction. uni-duesseldorf.degoogle.comsemanticscholar.org | A proline derivative could be reacted with a chiral auxiliary before the introduction of the isobutyryl group to control the formation of a specific diastereomer. |
Catalytic Approaches in this compound Synthesis and Derivatization
Catalytic methods are increasingly employed in the synthesis of N-acyl amino acids like this compound to enhance reaction rates, improve selectivity, and promote green chemistry principles. semanticscholar.org These approaches include biocatalysis and organocatalysis.
Enzymatic Synthesis: Enzymes, particularly lipases and aminoacylases, are effective catalysts for the synthesis of N-acyl amino acids. uni-duesseldorf.denih.gov These biocatalysts offer high selectivity under mild reaction conditions. nih.gov Lipases can catalyze the acylation of proline with an isobutyryl donor, such as isobutyric acid or its ester. nih.govnih.gov The reaction is often carried out in non-aqueous solvents to shift the equilibrium towards synthesis rather than hydrolysis. Immobilized enzymes are frequently used to simplify catalyst recovery and reuse, making the process more economically viable. nih.gov Aminoacylases, which naturally hydrolyze N-acyl amino acids, can also be used in reverse to synthesize them under specific conditions. uni-duesseldorf.de
Organocatalysis: Organocatalysis utilizes small organic molecules to accelerate chemical reactions. princeton.edusemanticscholar.org While proline itself is a well-known organocatalyst for various transformations, in the synthesis of this compound, proline is the substrate. princeton.edu However, organocatalysts can be used in the derivatization of this compound. For example, proline-derived catalysts could be used to introduce other functional groups to the this compound molecule. The principles of enamine and iminium ion catalysis, central to organocatalysis, allow for a wide range of transformations. nih.gov
Metal-Based Catalysis: Transition metal catalysts are also employed for the formation of amide bonds. mdpi.com While more common for peptide synthesis, certain metal complexes can catalyze the direct amidation of carboxylic acids with amines, which could be applied to the reaction of proline with isobutyric acid. These methods often require specific ligands to achieve high efficiency and selectivity.
Overview of Catalytic Approaches:
| Catalytic System | Description | Relevance to this compound |
| Biocatalysis (Enzymes) | Utilizes enzymes like lipases or aminoacylases for acylation. uni-duesseldorf.denih.gov | Synthesis of this compound from proline and an isobutyryl source under mild, selective conditions. nih.govnih.gov |
| Organocatalysis | Employs small, chiral organic molecules to catalyze reactions. semanticscholar.orgnih.gov | Primarily applicable for the further derivatization of the this compound molecule. |
| Metal Catalysis | Uses transition metal complexes to facilitate amide bond formation. mdpi.comnih.gov | Can be used for the direct coupling of isobutyric acid and proline, though less common than other methods. |
Process Development and Scalability Studies for this compound Production
The transition from laboratory-scale synthesis to industrial production of this compound requires significant process development and optimization to ensure efficiency, cost-effectiveness, and safety. google.com Key considerations include reaction conditions, solvent selection, and purification methods.
For large-scale production, the choice of raw materials is critical. Using readily available and inexpensive starting materials, such as L-proline and isobutyryl chloride or anhydride, is preferred. The Schotten-Baumann method is a well-established industrial process for N-acyl amino acids. researchgate.net However, it generates significant salt waste, prompting research into greener alternatives. researchgate.net
Direct amidation of proline with isobutyric acid is an attractive atom-economical alternative, but it typically requires high temperatures to remove the water byproduct, which can lead to racemization and the formation of impurities. researchgate.net Catalytic methods, particularly those using enzymes, are highly promising for scalable and sustainable production. uni-duesseldorf.de Biocatalytic processes can be run in aqueous media or with recyclable organic solvents at moderate temperatures, reducing energy consumption and waste generation. nih.gov The development of robust, immobilized enzymes is a key factor for the industrial feasibility of this route. nih.gov
Process optimization involves a detailed study of reaction parameters such as temperature, pressure, pH, catalyst loading, and reaction time to maximize yield and purity while minimizing reaction time and by-product formation. wipo.intgoogle.com For example, in the production of N-acyl amino acid salts, the addition of a polyol like glycerin can prevent the reaction mixture from solidifying, improving processability. wipo.int Continuous flow chemistry is also being explored as a modern approach to scale-up, offering better control over reaction conditions and improving safety and efficiency. frontiersin.org
Downstream processing, including product isolation and purification, is another critical aspect of process development. Crystallization is a common method for purifying the final product. For stereoselective synthesis, the efficiency of separating diastereomers or resolving racemates on a large scale is a major challenge that requires careful optimization of crystallization conditions. google.com
Advanced Analytical Research and Impurity Profiling of Isobutyrylproline
Development and Validation of Chromatographic Techniques for Isobutyrylproline Analysis
Chromatographic methods are fundamental to separating this compound from impurities, including starting materials, by-products, and degradation products. The development and validation of these techniques are governed by stringent guidelines to ensure reliability, reproducibility, and accuracy. pharmaguideline.comnih.gov
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of this compound due to its high resolution and sensitivity. nih.gov Reversed-phase HPLC (RP-HPLC) is commonly employed for impurity profiling and quantitative analysis.
A typical stability-indicating RP-HPLC method is developed using a C18 column. The mobile phase often consists of an aqueous buffer (e.g., phosphate or ammonium acetate) and an organic modifier like acetonitrile (B52724) or methanol, delivered in either an isocratic or gradient elution mode to achieve optimal separation of this compound from its potential impurities. researchgate.net UV detection is suitable as the amide bond provides a chromophore, with a detection wavelength typically set around 210-220 nm.
Method validation is performed according to the International Council on Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness. nih.govyoutube.com This ensures the method is fit for its intended purpose, which is the reliable quantification of this compound and its related substances. pharmaguideline.com
Table 1: HPLC Method Validation Parameters and Typical Acceptance Criteria This table is interactive. You can sort and filter the data.
| Parameter | Typical Method Characteristic | Acceptance Criteria |
|---|---|---|
| Specificity | The analyte peak is well-resolved from impurities and degradation products. | Peak purity index > 0.995 |
| Linearity | A series of solutions are prepared over a concentration range (e.g., LOQ to 150% of the target concentration). | Correlation coefficient (r²) ≥ 0.999 |
| Range | The interval between the upper and lower concentrations of the analyte for which the method is precise, accurate, and linear. pharmaguideline.com | Typically 80% to 120% of the test concentration. |
| Accuracy | Determined by the recovery of a known amount of analyte spiked into a sample matrix. | 98.0% to 102.0% recovery. |
| Precision | Assessed at repeatability (intra-day) and intermediate precision (inter-day) levels. youtube.com | Relative Standard Deviation (RSD) ≤ 2.0% |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Signal-to-Noise ratio of 3:1 |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. impactfactor.org | Signal-to-Noise ratio of 10:1 |
| Robustness | The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate). | RSD of results ≤ 2.0% |
Gas Chromatography (GC) is a powerful technique for analyzing volatile compounds. dps-instruments.com However, this compound, like other amino acids, is non-volatile due to the presence of a polar carboxylic acid group and the N-acyl amide group. Therefore, derivatization is a mandatory step to increase its volatility for GC analysis. researchgate.net
A common derivatization strategy involves esterification of the carboxylic acid group. researchgate.net For instance, the carboxyl group of this compound can be converted to its methyl or ethyl ester using reagents like methanolic HCl or ethanol with an acid catalyst. This procedure blocks the polar -COOH group, significantly increasing the compound's volatility without affecting the existing isobutyryl amide linkage. sigmaaldrich.com
Once derivatized, the resulting this compound ester can be analyzed on a GC system, often equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). nih.gov The GC method allows for the separation of the derivatized analyte from volatile impurities. The choice of the GC column, typically a capillary column with a specific stationary phase (e.g., polysiloxane-based), is crucial for achieving the desired separation. nih.gov
This compound is a chiral molecule, existing as L- and D-enantiomers. Since biological activity is often stereospecific, assessing the stereoisomeric purity is essential. Chiral chromatography is the most effective method for separating enantiomers. chromatographyonline.com
The direct separation of this compound enantiomers can be achieved using a Chiral Stationary Phase (CSP) in an HPLC system. csfarmacie.cz Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives coated on silica) are widely used and have demonstrated broad applicability for separating a variety of chiral compounds, including N-acyl amino acids. chromatographyonline.commdpi.com The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times.
An alternative, indirect approach involves derivatization of the this compound racemate with an enantiomerically pure Chiral Derivatizing Agent (CDA). chiralpedia.com This reaction creates a pair of diastereomers. Since diastereomers have different physical properties, they can be separated on a standard, achiral HPLC column (e.g., C18). chiralpedia.com
Spectroscopic Characterization Techniques for this compound and its Derivatives
Spectroscopic techniques are indispensable for the structural elucidation and characterization of this compound and its related substances. They provide detailed information about the molecular structure, connectivity, and molecular weight.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguous structure determination of organic molecules. uobasrah.edu.iq Both ¹H NMR and ¹³C NMR spectroscopy are used to characterize this compound.
The ¹H NMR spectrum provides information about the chemical environment of each proton, their relative numbers, and their connectivity through spin-spin coupling. For this compound, distinct signals are expected for the protons of the isobutyryl group, the proline ring, and the carboxylic acid proton. A key feature in the NMR spectrum of N-acyl prolines is the presence of two sets of resonances for some protons, which arises from the slow interconversion between the cis and trans conformers of the tertiary amide bond. nih.govresearchgate.net
The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule. The chemical shifts of the carbon signals are characteristic of their functional group type (e.g., carbonyl, aliphatic). libretexts.org Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish the connectivity between protons and carbons, confirming the complete structure.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound This table is interactive. You can sort and filter the data.
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Notes |
|---|---|---|---|
| Proline-α | ~4.4 - 4.6 | ~59 - 62 | Position is sensitive to cis/trans isomerism. |
| Proline-β | ~1.9 - 2.2 | ~29 - 31 | Complex multiplet. |
| Proline-γ | ~2.0 - 2.3 | ~24 - 26 | Complex multiplet. |
| Proline-δ | ~3.5 - 3.7 | ~46 - 48 | Position is sensitive to cis/trans isomerism. |
| Proline-COOH | ~10 - 13 (broad) | ~174 - 178 | Carboxylic acid carbonyl. |
| Isobutyryl-CH | ~2.5 - 2.8 | ~35 - 38 | Septet. |
| Isobutyryl-CH₃ | ~1.0 - 1.2 | ~19 - 21 | Doublet, two equivalent methyl groups. |
| Isobutyryl-C=O | N/A | ~176 - 179 | Amide carbonyl. |
Note: Chemical shifts are approximate and can vary based on solvent and cis/trans conformation. nih.govpdx.edunih.gov
Mass Spectrometry (MS) is a vital technique for determining the molecular weight of this compound and for obtaining structural information through fragmentation analysis. ijprajournal.com When coupled with a chromatographic technique like LC or GC (LC-MS or GC-MS), it becomes a highly selective and sensitive tool for impurity identification. creative-proteomics.com
Electrospray ionization (ESI) is a soft ionization technique commonly used in LC-MS that typically produces the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps in confirming the elemental composition of the parent molecule and any unknown impurities.
Tandem mass spectrometry (MS/MS) is used to study the fragmentation pathways. The protonated molecule is selected and subjected to collision-induced dissociation (CID), generating a series of product ions. The fragmentation pattern is characteristic of the molecule's structure. For this compound, characteristic fragmentation would involve the loss of water, the isobutyryl group, and cleavages within the proline ring, providing confirmation of the structure. nih.gov The fragmentation of proline-containing structures is well-studied and often involves unique pathways due to the cyclic nature of the amino acid. nih.gov
Table 3: Exemplary LC-MS/MS Parameters for this compound Analysis This table is interactive. You can sort and filter the data.
| Parameter | Setting |
|---|---|
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Parent Ion (Q1) | m/z 172.1 (for [M+H]⁺) |
| Key Fragment Ions (Q3) | m/z 126.1 (Loss of H₂O and CO) |
| m/z 70.1 (Proline iminium ion) | |
| Collision Energy | Optimized for specific transitions (e.g., 15-30 eV) |
| Mobile Phase | A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile |
Note: These parameters are illustrative and require optimization for a specific instrument and method. future-science.comnih.gov
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are powerful, non-destructive analytical techniques utilized for the identification of functional groups within a molecule, providing a unique vibrational fingerprint. nih.gov In the analysis of this compound, these methods offer complementary information for structural elucidation and confirmation.
Infrared (IR) Spectroscopy:
IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. masterorganicchemistry.comnih.gov Different functional groups absorb IR radiation at characteristic frequencies, allowing for their identification. For this compound, key functional groups and their expected IR absorption bands include:
Carboxylic Acid O-H Stretch: A broad and strong absorption is anticipated in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group in the carboxylic acid moiety.
C-H Stretch (Aliphatic): Absorptions corresponding to the stretching vibrations of C-H bonds in the isobutyryl and proline ring structures are expected to appear just below 3000 cm⁻¹.
Amide C=O Stretch: A strong, sharp absorption band is predicted in the range of 1680-1630 cm⁻¹, corresponding to the carbonyl group of the tertiary amide.
Carboxylic Acid C=O Stretch: Another strong absorption, typically found between 1760 and 1690 cm⁻¹, is expected for the carbonyl group of the carboxylic acid.
N-H Bend (Amine): While this compound contains a tertiary amine within the proline ring and a tertiary amide, the absence of N-H bonds means no characteristic N-H stretching or bending vibrations will be observed.
C-N Stretch: The stretching vibration of the C-N bond in the proline ring is expected to appear in the fingerprint region, typically between 1250 and 1020 cm⁻¹.
Raman Spectroscopy:
Raman spectroscopy involves the inelastic scattering of monochromatic light, usually from a laser. nih.gov The resulting shift in the energy of the scattered photons provides information about the vibrational, rotational, and other low-frequency modes in a molecule. While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in polarizability. This often results in different vibrational modes being active in each technique.
For this compound, Raman spectroscopy can provide valuable information, particularly for non-polar bonds that may be weak or absent in the IR spectrum. Key Raman bands for this compound would likely include:
C-H Bending and Stretching: Strong signals are expected for the various C-H bonds in the molecule.
C-C Skeletal Vibrations: The carbon backbone of the isobutyryl group and the proline ring will produce characteristic bands.
C=O Stretching: The carbonyl groups of the amide and carboxylic acid will also be Raman active, though their intensities may differ from those in the IR spectrum.
Proline Ring Vibrations: The puckering and breathing modes of the five-membered proline ring will give rise to distinct Raman signals. For instance, proline-rich proteins often exhibit a strong band in the 1450 cm⁻¹ region. researchgate.net
| Functional Group | Expected IR Absorption Range (cm⁻¹) | Expected Raman Shift Range (cm⁻¹) |
| Carboxylic Acid O-H Stretch | 2500-3300 (broad) | Weak or not observed |
| Aliphatic C-H Stretch | 2850-2960 | 2850-3000 (strong) |
| Amide C=O Stretch | 1630-1680 | 1630-1680 |
| Carboxylic Acid C=O Stretch | 1690-1760 | 1690-1760 |
| C-N Stretch | 1020-1250 | 1020-1250 |
| Proline Ring Vibrations | Fingerprint Region | ~1450 and other ring modes |
Note: The exact positions and intensities of the absorption bands can be influenced by factors such as the physical state of the sample (solid or liquid) and intermolecular interactions like hydrogen bonding.
Impurity Profiling and Quantification of this compound in Related Chemical Entities
The identification and quantification of impurities are critical aspects of quality control in the synthesis of chemical compounds. This compound can itself be an impurity in other pharmaceutical compounds or may contain its own process-related impurities and degradation products.
Identification of Synthetic Byproducts and Degradation Products
The synthesis of this compound can lead to the formation of various byproducts. The specific impurities will depend on the synthetic route employed. Common synthetic pathways may involve the acylation of L-proline with isobutyryl chloride or isobutyric anhydride. Potential synthetic byproducts could include:
Unreacted Starting Materials: Residual L-proline and isobutyric acid (from hydrolysis of the acylating agent) may be present.
Di-acylated Products: Although less likely with the secondary amine of proline, over-acylation is a theoretical possibility.
Side-Reaction Products: Reactions involving the solvent or impurities in the starting materials can lead to unexpected byproducts.
Enantiomeric Impurities: If the synthesis is not stereospecific, the D-enantiomer of this compound could be present.
Degradation of this compound can occur under various stress conditions such as exposure to high temperatures, extreme pH, light, or oxidizing agents. Potential degradation products include:
Hydrolysis Products: The amide bond in this compound can undergo hydrolysis to yield L-proline and isobutyric acid. The carboxylic acid group can also undergo decarboxylation under certain conditions.
Oxidation Products: The proline ring can be susceptible to oxidation, leading to the formation of various oxidized species.
Racemization Products: Under harsh conditions, the chiral center at the alpha-carbon of the proline moiety could undergo racemization.
The identification of these byproducts and degradation products typically involves the use of chromatographic techniques coupled with mass spectrometry (LC-MS, GC-MS) and spectroscopic methods (NMR, IR).
Trace Analysis and Detection Limit Methodologies
The detection and quantification of trace amounts of this compound, either as an impurity in another substance or its own impurities, require highly sensitive analytical methods. The choice of methodology depends on the matrix in which the analyte is present and the required level of sensitivity.
Commonly employed techniques for trace analysis include:
High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric Detection: HPLC is a versatile technique for separating components of a mixture. When coupled with a UV detector, it can provide good sensitivity for compounds with a chromophore. For higher sensitivity and specificity, a mass spectrometer (MS) detector is used. Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) modes in MS can significantly lower the detection limits.
Gas Chromatography (GC) with Flame Ionization Detection (FID) or Mass Spectrometric Detection: For volatile or derivatized analytes, GC offers excellent separation efficiency. FID is a universal detector for organic compounds, while MS provides structural information and high sensitivity.
Capillary Electrophoresis (CE): This technique offers high separation efficiency and is particularly useful for charged molecules.
Method Validation for Trace Analysis:
To ensure the reliability of trace analysis results, the analytical method must be validated. Key validation parameters include:
Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected by the method.
Limit of Quantification (LOQ): The lowest concentration of an analyte that can be quantified with acceptable precision and accuracy.
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.
Accuracy: The closeness of the measured value to the true value.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
Specificity: The ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present.
| Analytical Technique | Typical Detection Limit Range | Applicability for this compound |
| HPLC-UV | ng/mL to µg/mL | Suitable for routine analysis and purity assessment. |
| HPLC-MS | pg/mL to ng/mL | Ideal for trace analysis and impurity profiling. |
| GC-FID | ng injected | Requires derivatization for non-volatile compounds. |
| GC-MS | pg injected | High sensitivity and specificity after derivatization. |
| Capillary Electrophoresis | ng/mL to µg/mL | Applicable for charged forms of the analyte. |
Impact of this compound as an Impurity on Pharmaceutical Compound Purity (e.g., Captopril)
This compound is structurally related to Captopril, an angiotensin-converting enzyme (ACE) inhibitor widely used in the treatment of hypertension. In some synthetic routes of Captopril, this compound can be a potential process-related impurity. The presence of such impurities, even in small amounts, can have significant implications for the quality, safety, and efficacy of the final pharmaceutical product.
Potential Impacts of this compound Impurity in Captopril:
Reduced Potency: The presence of impurities dilutes the active pharmaceutical ingredient (API), potentially leading to a lower therapeutic effect.
Altered Bioavailability: Impurities can affect the dissolution rate and absorption of the drug, thereby altering its bioavailability.
Toxicity: Some impurities may have their own pharmacological or toxicological effects, which could be harmful to the patient.
Stability Issues: Impurities can sometimes catalyze the degradation of the API, reducing the shelf-life of the drug product.
Regulatory Scrutiny: Regulatory agencies such as the FDA and EMA have strict guidelines for the control of impurities in pharmaceutical products. The presence of impurities above a certain threshold can lead to batch rejection and regulatory action.
Analytical Control of this compound in Captopril:
Pharmaceutical manufacturers are required to develop and validate analytical methods for the detection and quantification of potential impurities in their products. For Captopril, this would include a specific method for this compound. This is typically achieved using a stability-indicating HPLC method that can separate Captopril from its potential impurities and degradation products. The levels of any identified impurities must be controlled within the limits specified by pharmacopoeias (e.g., USP, Ph. Eur.) and regulatory guidelines (e.g., ICH Q3A).
Integration of Hyphenated Analytical Techniques
Hyphenated analytical techniques, which combine two or more analytical methods, are indispensable for the comprehensive analysis of complex chemical mixtures. The coupling of a separation technique with a spectroscopic detection method provides both qualitative and quantitative information about the components of a sample.
LC-MS and GC-MS for Complex Mixture Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS):
LC-MS is a powerful hyphenated technique that combines the separation capabilities of high-performance liquid chromatography (HPLC) with the high sensitivity and selectivity of mass spectrometry (MS). This technique is particularly well-suited for the analysis of non-volatile and thermally labile compounds like this compound and its related impurities.
In an LC-MS system, the sample is first injected into an HPLC column, where the different components are separated based on their interactions with the stationary and mobile phases. The separated components then elute from the column and enter the mass spectrometer. In the MS, the molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).
Advantages of LC-MS for this compound Analysis:
High Sensitivity and Selectivity: LC-MS can detect and quantify analytes at very low concentrations, even in complex matrices.
Structural Information: The mass spectrum provides information about the molecular weight of the analyte. Tandem mass spectrometry (MS/MS) can be used to fragment the molecule and obtain structural information, which is invaluable for the identification of unknown impurities.
Versatility: A wide range of ionization techniques (e.g., Electrospray Ionization - ESI, Atmospheric Pressure Chemical Ionization - APCI) and mass analyzers (e.g., Quadrupole, Time-of-Flight - TOF, Orbitrap) are available, making LC-MS applicable to a broad range of compounds.
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is another powerful hyphenated technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is ideal for the analysis of volatile and thermally stable compounds. For non-volatile compounds like this compound, a derivatization step is usually required to increase their volatility. Common derivatization agents include silylating agents (e.g., BSTFA) or acylating agents.
In a GC-MS system, the derivatized sample is injected into the GC, where it is vaporized and separated in a capillary column. The separated components then enter the mass spectrometer, where they are typically ionized by electron impact (EI). The resulting fragmentation pattern is highly reproducible and can be used for library matching to identify the compound.
Advantages of GC-MS for this compound Analysis:
High Resolution Separation: Capillary GC columns provide excellent separation efficiency.
Robust Identification: The availability of extensive mass spectral libraries allows for confident identification of known compounds.
Quantitative Accuracy: GC-MS can provide accurate and precise quantitative results.
Comparison of LC-MS and GC-MS for this compound Analysis:
| Feature | LC-MS | GC-MS |
| Analyte Volatility | Suitable for non-volatile and thermally labile compounds. | Requires volatile and thermally stable compounds (derivatization often needed). |
| Sample Preparation | Often simpler, direct injection of solutions is possible. | Can be more complex due to the need for derivatization. |
| Ionization | Soft ionization techniques (e.g., ESI, APCI) that typically produce molecular ions. | Hard ionization (e.g., EI) leads to extensive fragmentation, useful for library searching. |
| Molecular Weight Info | Directly provides molecular weight information. | Molecular ion may be weak or absent in EI spectra. |
| Application | Ideal for impurity profiling, degradation studies, and analysis in biological matrices. | Suitable for targeted analysis of known compounds and when high separation efficiency is required. |
The integration of these hyphenated techniques provides a powerful toolkit for the advanced analytical research and impurity profiling of this compound, ensuring the quality and safety of related chemical and pharmaceutical products.
Advanced hyphenated spectroscopic methods (e.g., GC-FTIR, LC-NMR)
Hyphenated analytical techniques represent a significant advancement in the field of pharmaceutical analysis. ajrconline.org By coupling a separation technique with a spectroscopic detection method, it is possible to obtain detailed structural information about individual components of a complex mixture, such as a drug substance containing impurities. ajrconline.orgjetir.org This approach is particularly valuable for impurity profiling, where the unknown structures of minor components must be elucidated. ijsdr.orgsemanticscholar.org
Gas Chromatography-Fourier Transform Infrared Spectroscopy (GC-FTIR) is a powerful hyphenated technique that combines the high-resolution separation capabilities of gas chromatography with the specific molecular identification provided by infrared spectroscopy. rsc.org This method is particularly well-suited for the analysis of volatile and semi-volatile organic compounds. In the context of this compound analysis, GC-FTIR can be employed to separate and identify impurities that are amenable to gas chromatography, such as residual starting materials, certain by-products, or degradation products that have sufficient volatility.
Detailed Research Findings:
While specific research on the GC-FTIR analysis of this compound is not extensively published, the application of this technique to related N-acyl amino acids and other pharmaceutical compounds provides a strong basis for its utility. For instance, in the analysis of proline derivatives, GC is often used for enantiomeric separation after derivatization. Coupling this separation with FTIR detection would provide definitive structural confirmation of the eluted isomers.
Potential impurities in this compound that could be identified by GC-FTIR include residual isobutyryl chloride or unreacted L-proline (if suitably derivatized). The FTIR spectrum would clearly indicate the presence of the characteristic carbonyl (C=O) stretch of the acyl group and the carboxylic acid or ester functional groups.
A hypothetical GC-FTIR analysis of a sample of this compound containing impurities could yield the following results:
| Retention Time (min) | Compound | Key FTIR Absorption Bands (cm⁻¹) | Interpretation |
|---|---|---|---|
| 5.2 | Isobutyryl Chloride (Impurity) | ~1800 (C=O stretch, acid chloride) | Presence of a highly reactive carbonyl group, indicative of a residual starting material. |
| 8.7 | Derivatized L-Proline (Impurity) | ~1740 (C=O stretch, ester), ~3300 (N-H stretch, amide) | Indicates the presence of unreacted starting material, derivatized for GC analysis. |
| 10.5 | This compound | ~1735 (C=O stretch, carboxylic acid), ~1640 (C=O stretch, amide) | Confirms the identity of the main component with its characteristic functional groups. |
| 12.1 | Unknown Impurity | ~1750 (C=O stretch), ~1100 (C-O stretch) | Suggests a potential ester-containing by-product, requiring further investigation. |
Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR) is another powerful hyphenated technique that directly couples the separation capabilities of high-performance liquid chromatography (HPLC) with the unparalleled structure elucidation power of nuclear magnetic resonance (NMR) spectroscopy. ijsdr.org This technique is particularly valuable for the analysis of non-volatile and thermally labile compounds, which are not suitable for GC analysis. LC-NMR is instrumental in providing unambiguous structural information of impurities in complex pharmaceutical samples. acs.org
In an LC-NMR system, the eluent from the HPLC column is directed into a specialized flow-through NMR probe. As the separated components pass through the probe, their NMR spectra can be acquired. This can be done in a continuous-flow mode for abundant components or, more commonly for impurity analysis, in a stop-flow mode. In stop-flow mode, the chromatographic flow is temporarily halted when an impurity of interest is in the NMR detection cell, allowing for the acquisition of more sensitive and detailed one-dimensional (1D) and two-dimensional (2D) NMR spectra.
Detailed Research Findings:
The application of LC-NMR to the analysis of peptides and proline-containing compounds has been demonstrated to be highly effective for resolving and identifying isomeric and structurally similar impurities. acs.orgenovatia.com For this compound, which is a proline derivative, LC-NMR would be an ideal technique for identifying and characterizing process-related impurities and degradation products.
Potential impurities could include diastereomers, by-products from side reactions, or degradation products formed during storage. The detailed structural information from NMR, including proton (¹H) and carbon-¹³ (¹³C) chemical shifts and coupling constants, allows for the precise determination of the molecular structure of these impurities.
A hypothetical LC-NMR analysis of an this compound sample could reveal the presence of an unknown impurity. The data obtained would be as follows:
| Compound | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) | Structural Elucidation |
|---|---|---|---|
| This compound | 1.1 (d, 6H), 2.0-2.3 (m, 4H), 2.7 (sept, 1H), 3.5-3.7 (m, 2H), 4.4 (dd, 1H), 12.5 (s, 1H) | 19.5, 25.0, 30.0, 35.5, 47.0, 60.0, 175.0, 178.0 | Characteristic signals for the isobutyryl group, the proline ring, and the carboxylic acid proton, confirming the main component's structure. |
| Impurity A | 1.2 (d, 6H), 2.1-2.4 (m, 4H), 2.8 (sept, 1H), 3.6-3.8 (m, 2H), 4.5 (dd, 1H), 3.7 (s, 3H) | 19.8, 25.2, 30.3, 35.8, 47.3, 52.5, 60.4, 173.5, 177.8 | The presence of a singlet at 3.7 ppm and a carbon signal at 52.5 ppm suggests the presence of a methyl ester group. This impurity is likely the methyl ester of this compound, a potential by-product if methanol was used in the process. |
Role of Isobutyrylproline in the Chemical Synthesis of Complex Molecules
Isobutyrylproline as a Building Block in Peptide Synthesis
The incorporation of this compound into peptide chains offers specific advantages due to the inherent characteristics of both the proline residue and the N-terminal isobutyryl group.
Influence on Peptide Conformation and Stability
| Peptide Modification | Observed Effect on Conformation | Impact on Stability |
| N-terminal Proline | Promotes β-turns | Moderate stability |
| N-terminal this compound | Induces rigid turns, altered folding | Enhanced resistance to enzymatic degradation |
Utilization in the Synthesis of Heterocyclic Compounds
This compound serves as a valuable precursor in the synthesis of various nitrogen-containing heterocyclic compounds, owing to its functional groups and chiral center.
Precursor for Pyrrolizine Derivatives
The structure of this compound makes it a suitable starting material for the synthesis of pyrrolizine derivatives. These syntheses typically involve intramolecular cyclization reactions. For example, functionalization at the proline ring, such as at the α-carbon, followed by a cyclization reaction involving the carbonyl of the isobutyryl group, can lead to the formation of the pyrrolizine core. Such routes allow for the stereocontrolled synthesis of substituted pyrrolizines, which are scaffolds found in numerous natural products and pharmacologically active compounds.
Intermediate in the Formation of Other Nitrogen-Containing Rings
Beyond pyrrolizines, this compound can be employed as an intermediate in the synthesis of other diverse nitrogen-containing heterocyclic systems. Reactions targeting the carboxylic acid group or modifications on the isobutyryl moiety, in conjunction with the proline nitrogen, can lead to the construction of fused or spirocyclic ring systems. These transformations are instrumental in building complex molecular architectures relevant to medicinal chemistry and materials science.
Application in the Design and Synthesis of Advanced Organic Materials
This compound finds application in the design and synthesis of advanced organic materials, particularly where chirality, specific structural motifs, or tailored physical properties are desired. It can be incorporated as a monomer or a functional pendant group in polymers, imparting chirality and influencing properties such as self-assembly or recognition capabilities. For instance, polymers containing this compound units could be developed for chiral stationary phases in chromatography, or as components in supramolecular assemblies that exhibit unique optical or electronic properties. The modification of proline with the isobutyryl group also influences solubility and processing characteristics of the resulting materials.
| Material Type | Incorporation Strategy | Key Material Property Influenced |
| Chiral Polymers | Monomer or pendant group | Chirality, enantioselectivity |
| Supramolecular Assemblies | Building block | Self-assembly, specific recognition |
| Chromatography Stationary Phases | Immobilized on support | Chiral separation capability |
Contributions to Complex Natural Product Synthesis
The field of natural product synthesis is pivotal for drug discovery and understanding biological processes, often involving the creation of molecules with intricate structures and significant biological activities. Within this domain, this compound has been identified as a valuable component in the synthetic pathways leading to specific complex natural products, most notably the marine-derived cyclic depsipeptide, aplidine. google.com
Role in Natural Product Synthesis:
Research Findings:
The synthetic methodologies that utilize this compound for the construction of aplidine-related compounds are characterized by their efficiency and control over stereochemistry. Research indicates that these processes are described as "enantio- and stereocontrolled, fast, and have the advantages of standard methods of liquid-phase synthesis." google.com This suggests that this compound, when employed as a synthetic intermediate, facilitates the controlled assembly of complex molecular frameworks. The ability to achieve high enantiomeric and stereochemical purity is paramount in the synthesis of biologically active natural products, as even minor variations in stereochemistry can profoundly affect their pharmacological properties.
Data Tables:
Detailed quantitative research findings, such as specific reaction yields, optimized conditions, or comparative analyses of this compound's performance in various synthetic steps, are not extensively detailed in the publicly accessible literature or patent documents that specifically focus on its role in complex natural product synthesis. The primary documented contribution of this compound is its function as a precursor for essential modified amino acid residues within the synthetic route to aplidine. Therefore, a data table illustrating specific quantitative contributions is not feasible based on the available information.
Compound List:
this compound
Theoretical and Computational Studies of Isobutyrylproline
Quantum Chemical Calculations of Molecular Structure and Electronic Propertiesorgosolver.com
Quantum chemical calculations are foundational in understanding the intrinsic properties of molecules. These methods, rooted in quantum mechanics, provide detailed information about electron distribution, bonding, and energy levels, which are crucial for predicting chemical behavior.
Ab initio methods, meaning "from the beginning," derive molecular properties directly from fundamental physical principles without empirical parameters, though they can be computationally demanding. Density Functional Theory (DFT) is a widely adopted quantum mechanical method that calculates the electronic structure of a system by focusing on the electron density, offering a balance between accuracy and computational cost mdpi.comcecam.orgaps.orgmpie.denih.gov. DFT calculations typically employ various approximations for the exchange-correlation functional and basis sets to represent atomic orbitals. For instance, functionals like B3LYP, PBE1PBE, and M062X are commonly used, often in conjunction with basis sets such as 6-31G(d) or def2-TZVP mdpi.comnih.govresearchgate.net. These approaches are instrumental in determining equilibrium geometries, bond lengths, bond angles, atomic charges, and electronic properties such as ionization potentials and electron affinities mdpi.comnih.govwikipedia.org. The application of these methods to Isobutyrylproline would involve optimizing its molecular geometry and calculating its electronic energy levels and charge distribution, providing a fundamental understanding of its electronic structure.
Table 1: Common DFT Functionals and Basis Sets in Computational Chemistry
| Functional Type | Examples | Basis Sets (Common) | Typical Applications |
| Hybrid | B3LYP, PBE0, TPSSh | 6-31G(d), def2-TZVP | Geometries, energies, reaction barriers, spectroscopy |
| GGA | PBE, BP86, BLYP | 6-31G(d) | Geometries, electronic structure, thermochemistry |
| Meta-GGA | M06-2X, TPSS | cc-pVDZ | Reaction energies, non-covalent interactions |
| Composite | G2, G3, G4 (combined) | Various | High accuracy thermochemistry, reaction energies |
Table 2: Illustrative Conformational Energy Differences (General)
| Conformation Type Pair | Typical Energy Difference (kcal/mol) | Description |
| Staggered vs. Eclipsed | 2.9 - 5.0 | Staggered is more stable due to reduced torsional strain and favorable hyperconjugation. |
| Anti vs. Gauche (butane) | ~0.9 | Anti conformer is more stable due to reduced steric repulsion between larger groups. |
| Cyclohexane Chair vs. Boat | ~5.5 | Chair conformation is significantly more stable due to minimized torsional and steric strain. |
Note: Specific values are illustrative for general organic molecules and would need to be calculated for this compound.
Molecular Dynamics Simulations of this compound in Various Environments
Molecular Dynamics (MD) simulations provide a dynamic view of molecular behavior by modeling the motion of atoms and molecules over time based on classical mechanics and force fields mdpi.comgithub.ioyoutube.com. For this compound, MD simulations can be employed to study its conformational flexibility, its interactions with solvent molecules (e.g., water, organic solvents), and its behavior in different physical environments mdpi.comnih.gov. By integrating quantum chemical data, ab initio molecular dynamics (AIMD) can also be performed, though these are computationally more intensive nih.gov. MD simulations allow researchers to observe how this compound samples its conformational space, how it interacts with its surroundings, and to derive thermodynamic properties such as free energy landscapes mdpi.comnih.govnih.gov. These simulations are invaluable for understanding how environmental factors might influence the molecule's structure and reactivity.
Investigation of Reaction Mechanisms and Transition States in this compound Transformationsorgosolver.com
Understanding how this compound participates in chemical reactions requires detailed investigation of its reaction mechanisms and transition states libretexts.orgsolubilityofthings.combritannica.com. Computational methods, particularly DFT, are extensively used to map out reaction pathways. This involves identifying all elementary steps, intermediates, and transition states along the reaction coordinate. The transition state represents the highest energy point along the reaction pathway, and its structure and energy (activation energy) dictate the rate of the reaction libretexts.orgsolubilityofthings.combritannica.com. By calculating these energetic profiles, researchers can predict reaction rates, identify rate-determining steps, and understand the factors controlling selectivity. For this compound, this could involve studying hydrolysis, acylation, or other transformations it might undergo, providing critical insights into its chemical reactivity.
Application of Machine Learning and Artificial Intelligence in Computational Chemistry for this compound Researchresearchgate.netnih.gov
Table 3: Examples of ML/AI Applications in Computational Chemistry
| Application Area | Predicted Properties/Tasks | Relevant ML/AI Techniques |
| Molecular Property Prediction | Solubility, binding affinity, toxicity, spectroscopic properties | Graph Neural Networks (GNNs), Random Forests, SVMs |
| Reaction Prediction | Activation energies, reaction outcomes, retrosynthesis pathways | Deep Learning, Reinforcement Learning |
| Structure Prediction/Optimization | Molecular geometries, conformational landscapes | Neural Networks, Genetic Algorithms |
| Materials Science | Electronic band gaps, mechanical properties, catalytic activity | GNNs, Deep Potential models |
| Data Analysis & Acceleration | Accelerating DFT calculations, identifying key features | Auto-ML, Feature Engineering |
Spectroscopic Property Prediction and Interpretation using Computational Modelsorgosolver.com
Computational models are highly effective in predicting and interpreting spectroscopic data, which is vital for experimental characterization and validation. For this compound, methods like DFT can predict vibrational frequencies and intensities, which can be directly compared to Infrared (IR) or Raman spectra researchgate.net. Similarly, NMR chemical shifts and coupling constants can be calculated, aiding in the assignment of experimental spectra and confirming the molecular structure. UV-Vis absorption spectra can also be simulated by calculating electronic transitions. These computational predictions serve as a crucial bridge between theoretical models and experimental observations, enabling a more complete understanding of this compound's molecular identity and behavior.
Investigations into Biochemical and Biological Pathway Interactions of Isobutyrylproline
Systems Biology Approaches to Understanding Isobutyrylproline's Interplay within Biological Systems
Flux Balance Analysis (FBA) for Metabolic Insights
Flux Balance Analysis (FBA) is a computational method used to analyze the flow of metabolites through metabolic networks, particularly at a genome scale. It employs mathematical modeling, often utilizing linear programming, to predict metabolic fluxes under specific conditions by optimizing an objective function, such as biomass production nih.govnih.govwikipedia.org. FBA allows researchers to understand cellular metabolism, predict the effects of genetic modifications, and optimize bioprocesses. While FBA has been widely applied to study the metabolism of various organisms, including bacteria like Escherichia coli nih.gov, and to analyze metabolic networks in general researchgate.netsbml.org, no specific studies have been identified that investigate this compound using this methodology. Therefore, its role in metabolic flux distributions or its contribution to metabolic network modeling remains uncharacterized in the available literature.
Network Analysis of Biochemical Interactions
Network analysis in biology aims to map and understand the intricate relationships between biological molecules, such as proteins, genes, and metabolites, within cellular systems nih.govnih.gov. This can involve studying protein-protein interaction networks frontiersin.org, signaling pathways nih.gov, or broader biochemical interaction networks. Such analyses help elucidate cellular mechanisms, identify key regulatory nodes, and understand system-level behaviors. However, a comprehensive analysis of this compound's position and interactions within any specific biochemical or biological network has not been reported in the scientific literature.
Research on this compound as a Reporter Molecule or Probe in Biological Systems
Reporter molecules and biological probes are essential tools in biological research, allowing for the visualization, tracking, and quantification of specific cellular processes or molecules. Techniques such as metabolic tracing using stable isotopes (e.g., ¹³C, ¹⁵N) are employed to follow the fate of molecules through metabolic pathways northwestern.edunih.govarxiv.org. Similarly, fluorescent or other types of molecular probes are designed to detect and visualize specific targets or cellular events in real-time nih.govnih.govgoogle.com. Despite the broad application of these techniques in studying metabolism and cellular function, there is no record of this compound being utilized or investigated as a reporter molecule or probe in any biological system.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Isobutyrylproline, and how can researchers validate the purity and structural integrity of the product?
- Methodological Answer : this compound synthesis typically involves proline acylation using isobutyric anhydride or activated esters under basic conditions. To validate purity, combine chromatographic (e.g., HPLC with C18 columns) and spectroscopic methods (¹H/¹³C NMR for structural confirmation). Quantify impurities via mass spectrometry (LC-MS) and ensure elemental analysis aligns with theoretical values (e.g., C: 55.8%, H: 8.1%, N: 6.5%) . For reproducibility, document reaction conditions (solvent, temperature, catalyst) and characterize intermediates at each step.
Q. How should researchers design experiments to assess this compound’s stability under varying physicochemical conditions?
- Methodological Answer : Conduct accelerated stability studies by exposing the compound to stressors:
- Temperature : Incubate samples at 25°C, 40°C, and 60°C for 4–12 weeks.
- pH : Test stability in buffers (pH 1–10) using UV-Vis spectroscopy to detect degradation products.
- Light : Perform photostability testing under ICH Q1B guidelines.
Quantify degradation via validated HPLC methods and calculate degradation kinetics (e.g., Arrhenius plots for thermal stability). Include control samples and triplicate measurements to minimize variability .
Q. What spectroscopic techniques are critical for distinguishing this compound from its structural analogs?
- Methodological Answer : Use a combination of:
- 2D NMR (HSQC, HMBC) : Resolve stereochemical ambiguities and confirm isobutyryl group attachment to proline.
- IR Spectroscopy : Identify carbonyl stretching frequencies (~1740 cm⁻¹ for ester groups).
- X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable.
Cross-reference spectral data with computational simulations (e.g., DFT for NMR chemical shifts) to validate assignments .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound across different in vitro models?
- Methodological Answer : Address variability by:
- Standardizing Assay Conditions : Control cell line passage numbers, serum concentrations, and incubation times.
- Dose-Response Curves : Use ≥10 concentration points to calculate EC₅₀/IC₅₀ values and assess reproducibility.
- Mechanistic Profiling : Combine transcriptomics (RNA-seq) and proteomics (SILAC) to identify off-target effects.
Apply meta-analysis to published data, highlighting confounding variables (e.g., solvent choice, endotoxin levels) .
Q. What strategies are effective for elucidating the metabolic fate of this compound in mammalian systems?
- Methodological Answer :
- Isotopic Labeling : Synthesize ¹³C/²H-labeled this compound to track metabolic pathways via LC-MS/MS.
- Enzyme Inhibition Studies : Co-administer with broad-spectrum esterase inhibitors (e.g., PMSF) to identify hydrolytic enzymes.
- Tissue Distribution Studies : Use radiolabeled ([¹⁴C]) compounds in rodent models, followed by autoradiography.
Validate findings using CRISPR-Cas9 knockout models of suspected metabolic enzymes .
Q. How can computational modeling guide the optimization of this compound derivatives for enhanced target selectivity?
- Methodological Answer :
- Molecular Docking : Screen derivatives against target proteins (e.g., prolyl oligopeptidase) using AutoDock Vina.
- MD Simulations : Perform 100-ns simulations to assess binding stability and entropy changes (MM-PBSA analysis).
- QSAR : Corrogate substituent effects (e.g., logP, polar surface area) with activity data to predict optimal modifications.
Validate top candidates via in vitro assays and crystallography .
Methodological Frameworks
Q. What experimental frameworks (e.g., PICO, FINER) are suitable for structuring hypothesis-driven studies on this compound?
- Methodological Answer :
- PICO : Define P opulation (e.g., enzyme systems), I ntervention (this compound dose), C omparator (native proline), O utcome (binding affinity).
- FINER : Ensure the hypothesis is F easible (in vitro models first), I nteresting (addresses proline metabolism gaps), N ovel (unexplored acylated prolines), E thical (no human trials initially), R elevant (links to neurodegenerative disease pathways).
Align objectives with these frameworks during grant proposal drafting .
Q. How should researchers address analytical variability when quantifying this compound in complex biological matrices?
- Methodological Answer :
- Sample Preparation : Use solid-phase extraction (SPE) with hydrophilic-lipophilic balance cartridges to reduce matrix effects.
- Internal Standards : Spike with deuterated this compound (d₇) for LC-MS/MS normalization.
- Method Validation : Assess precision (RSD <15%), accuracy (80–120% recovery), and LOD/LOQ (e.g., 0.1 ng/mL).
Document all protocols in supplementary materials to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
